molecular formula C14H5Cl2F6N3 B2657413 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 338419-98-0

8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2657413
CAS No.: 338419-98-0
M. Wt: 400.11
InChI Key: IHHHAPIBCVRCBK-UHFFFAOYSA-N
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Description

“8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine” is a compound that has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator . It has demonstrated effects in increasing GLP-1 secretion, thereby increasing glucose responsiveness in both in vitro and pharmacology analyses .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is considered a privileged structure due to its occurrence in many natural products . This core is substituted with chloro and trifluoromethyl groups at specific positions.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds are diverse and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A method for regioselective synthesis of fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been developed, providing a pathway to synthesize related compounds (Liu et al., 2015).

  • Crystal Structure Analysis : Research on similar compounds, such as 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, reveals insights into their crystal structures, which could be relevant for the analysis of 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine (Kapoor et al., 2011).

  • Synthesis of Heterocyclic Compounds : The treatment of related compounds with triflic anhydride leads to the formation of electrophilic species that are crucial in synthesizing various heterocyclic moieties found in medicinal chemistry (Vuillermet et al., 2020).

Applications in Material Science

  • Luminescent Transition Metal Complexes : Imidazo[1,2-a]pyridine derivatives have been used to create luminescent transition metal complexes, indicating potential applications in material sciences and photophysics (Zhang et al., 2018).

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have shown significant performance in inhibiting mild steel corrosion, suggesting potential applications of related compounds in corrosion protection (Saady et al., 2021).

Pharmaceutical Research

  • Pharmacological Properties : Imidazo[1,2-a]pyridines, a related class, have been studied extensively for their pharmacological properties, which could be relevant for the research into the pharmaceutical applications of this compound (Enguehard-Gueiffier & Gueiffier, 2007).

  • Fluorescence Switching for pH-Sensors : Imidazo[1,5-a]pyridinium ions, similar in structure, exhibit fluorescence switching properties, making them suitable for pH-sensor applications, suggesting potential research avenues for this compound (Hutt et al., 2012).

Mechanism of Action

The compound acts as a potential glucagon-like peptide 1 receptor (GLP-1R) activator . It has demonstrated effects in increasing GLP-1 secretion, thereby increasing glucose responsiveness in both in vitro and pharmacology analyses .

Future Directions

The compound has shown potential as a GLP-1R activator, indicating its potential use in the treatment of diabetes . Further studies are currently underway to optimize the potency and selectivity of this compound and address its in vivo efficacy and therapeutic potential . It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .

Properties

IUPAC Name

8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Cl2F6N3/c15-8-2-7(14(20,21)22)5-25-10(8)4-24-12(25)11-9(16)1-6(3-23-11)13(17,18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHAPIBCVRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Cl2F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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